Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]-
Description
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C18H15NO2 It is a derivative of phenol, characterized by the presence of a methoxy group and a naphthalenyliminomethyl substituent
Properties
CAS No. |
139681-52-0 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-10-13(6-9-17(18)20)12-19-16-8-7-14-4-2-3-5-15(14)11-16/h2-12,20H,1H3 |
InChI Key |
CJVZAKFMTFCVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- typically involves the condensation of 2-methoxy-4-formylphenol with 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol:
2-Methoxy-4-(methoxymethyl)phenol: Another related compound with a methoxymethyl group instead of the naphthalenylimino group.
Uniqueness
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- is unique due to the presence of the naphthalenylimino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxy-substituted phenols and contributes to its specific applications and reactivity.
Biological Activity
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- (CAS No. 139681-52-0) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.34 g/mol. The structure features a phenolic group, a methoxy group, and an imine linkage with a naphthalene moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N1O2 |
| Molecular Weight | 281.34 g/mol |
| IUPAC Name | 2-methoxy-4-[(2-naphthalenylimino)methyl]phenol |
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. The presence of the methoxy and naphthyl groups may enhance the compound's ability to interact with microbial cell membranes or enzymes, leading to inhibition of growth or cell death. Comparative studies on structurally similar phenols have shown varying degrees of antimicrobial efficacy against bacteria and fungi.
The mechanism through which Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar phenolic compounds often act as enzyme inhibitors, affecting metabolic pathways in cancer cells or pathogens.
- Cell Cycle Arrest : Compounds like 2M4VP induce cell cycle arrest, which may be a mechanism shared by other phenolic derivatives .
- Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Case Studies
- Study on Anticancer Effects : Research conducted on phenolic compounds has shown that they can reduce the viability of various cancer cell lines through apoptosis induction and inhibition of proliferation pathways. For example, studies on 2M4VP indicated significant reductions in cell viability in pancreatic cancer models .
- Antimicrobial Efficacy : Comparative studies have highlighted the antimicrobial activity of related phenolic compounds against various pathogens. These studies suggest that modifications in the chemical structure can lead to enhanced activity against specific microbial strains.
Safety and Toxicological Assessment
The safety profile of Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- has not been extensively documented. However, related compounds have undergone evaluations for genotoxicity and sensitization potential. For instance, 2-methoxy-4-methylphenol was assessed for skin sensitization and found to be a moderate sensitizer with a No Expected Sensitization Induction Level (NESIL) of 110 μg/cm² . Such assessments are critical for understanding the safety implications of new compounds in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
